molecular formula C14H10Br2N2O2 B3056214 1,2-Bis(4-bromobenzoyl)hydrazine CAS No. 69673-99-0

1,2-Bis(4-bromobenzoyl)hydrazine

Cat. No.: B3056214
CAS No.: 69673-99-0
M. Wt: 398.05 g/mol
InChI Key: OJCDNDVAJJIWRW-UHFFFAOYSA-N
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Description

1,2-Bis(4-bromobenzoyl)hydrazine is an organic compound characterized by the presence of two 4-bromobenzoyl groups attached to a hydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Bis(4-bromobenzoyl)hydrazine can be synthesized through the reaction of 4-bromobenzoyl chloride with hydrazine hydrate. The reaction typically takes place in a solvent such as tetrahydrofuran (THF) under controlled temperature conditions. Initially, the reaction mixture is kept in an ice bath for about an hour, followed by stirring at room temperature for an additional three hours .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(4-bromobenzoyl)hydrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Addition: Hydrazine reacts with carbonyl compounds under basic conditions to form hydrazones.

    Cyclization: Cyclization reactions often require dehydrating agents and elevated temperatures.

Major Products

Mechanism of Action

The mechanism of action of 1,2-Bis(4-bromobenzoyl)hydrazine involves its ability to form hydrazone derivatives through nucleophilic addition reactions. These hydrazone derivatives can further undergo cyclization to form heterocyclic compounds. The molecular targets and pathways involved depend on the specific application and the nature of the derivatives formed .

Comparison with Similar Compounds

Similar Compounds

    1,2-Bis(4-chlorobenzoyl)hydrazine: Similar structure but with chlorine atoms instead of bromine.

    1,2-Bis(4-methylbenzoyl)hydrazine: Contains methyl groups instead of bromine atoms.

Uniqueness

1,2-Bis(4-bromobenzoyl)hydrazine is unique due to the presence of bromine atoms, which can influence the reactivity and properties of the compound. Bromine atoms can participate in various halogen bonding interactions, making this compound distinct from its chlorinated or methylated analogs .

Properties

IUPAC Name

4-bromo-N'-(4-bromobenzoyl)benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Br2N2O2/c15-11-5-1-9(2-6-11)13(19)17-18-14(20)10-3-7-12(16)8-4-10/h1-8H,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJCDNDVAJJIWRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NNC(=O)C2=CC=C(C=C2)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Br2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60989827
Record name 4-Bromo-N-[(4-bromophenyl)(hydroxy)methylidene]benzene-1-carbohydrazonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60989827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69673-99-0
Record name NSC88156
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88156
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Bromo-N-[(4-bromophenyl)(hydroxy)methylidene]benzene-1-carbohydrazonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60989827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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